

Technical Support Center: High-Integrity Leaded Bronze Casting

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Compound of Interest

Compound Name: *Bronze*
CAS No.: *12597-70-5*
Cat. No.: *B228318*

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Topic: Prevention of Lead Segregation in Cu-Sn-Pb Systems Reference ID: TS-MET-C937-SEG-01 Audience: Materials Scientists, Metallurgical Engineers, R&D Leads

Part 1: The Core Directive (Mechanism & Causality)

The Challenge: The Immiscibility Trap In high-leaded **bronzes** (e.g., C93700 "80-10-10"), lead (Pb) is mechanically dispersed, not chemically dissolved, in the copper matrix at room temperature. The fundamental challenge is the Monotectic Reaction.

As the alloy cools from the liquid state:

- Liquid Separation: The melt enters a miscibility gap where it separates into two liquids:
(Copper-rich) and
(Lead-rich).
- Density Variance:

(
) is significantly heavier than

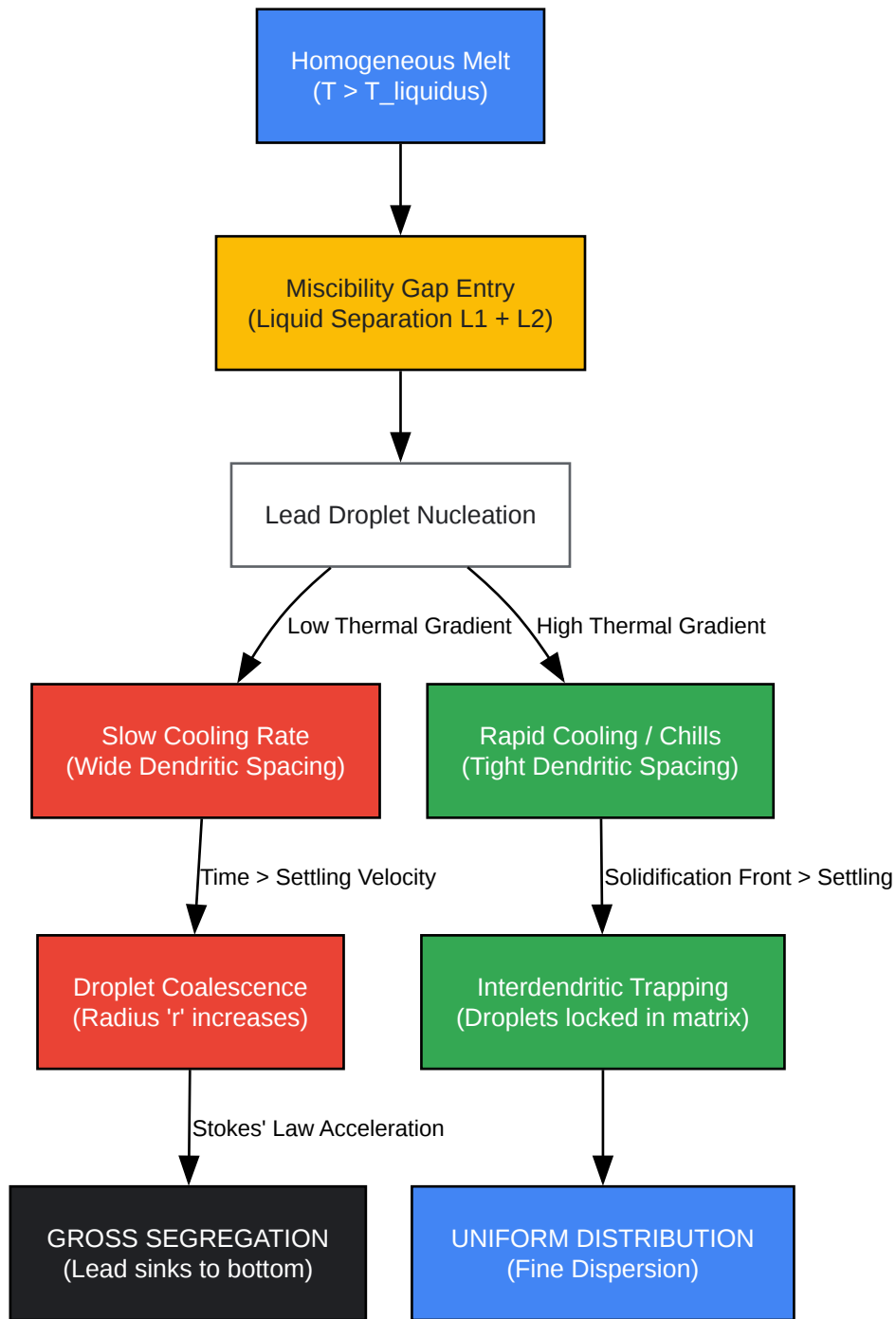
(
).

- Stokes' Law: The settling velocity (
) of lead droplets is governed by the droplet radius (
) and viscosity (
):

Crucial Insight: If you allow the lead droplets (
) to coalesce and grow before the copper matrix solidifies, segregation is thermodynamically inevitable.

Visualizing the Segregation Pathway

The following diagram maps the failure points where segregation occurs during solidification.



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Figure 1: Critical Control Points (CCPs) in the solidification of leaded **bronze**. Success depends on outpacing droplet coalescence.

Part 2: Experimental Protocols & Process Control

To prevent segregation, you must treat the casting process as a controlled chemical reaction. The following protocols are designed to minimize the variable

(droplet radius) in Stokes' Law.

Protocol A: Alloy Chemistry Optimization

Objective: Alter the interfacial tension to suppress the miscibility gap.

Element	Recommended Range	Mechanism of Action
Tin (Sn)	6.0% – 11.0%	Gap Suppression: Tin acts as a solvent bridge. It reduces the temperature range of the miscibility gap, allowing the copper dendrites to form earlier and trap lead [1, 5].
Nickel (Ni)	0.5% – 2.0%	Solidification Promoter: Nickel raises the liquidus temperature and increases the viscosity of the melt, slowing the settling velocity of lead droplets. It also refines the grain structure [5, 7].
Sulfur (S)	0.05% – 0.08%	Nucleation Agent: Forms microscopic Copper Sulfide () particles. These act as nucleation sites for lead droplets, preventing them from growing into large, sinkable globules [3].

Protocol B: The "Freeze-Lock" Pouring Technique

Objective: Maximize cooling rate (

) to lock lead in the interdendritic spaces.

- Superheat Control:
 - Do NOT overheat the melt. High superheat lowers viscosity () and increases settling time.
 - Target: Pour at (approx. above liquidus).
- Agitation (Stirring):
 - Use a graphite plunger to mechanically disperse lead immediately before pouring.
 - Why: Lead is heavy and will stratify in the crucible if left static for >2 minutes.
- Chill Application:
 - Use graphite or copper chills in the mold design, specifically at the bottom of the casting.
 - Logic: Directional solidification must proceed faster than the lead can settle.

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a layer of pure lead at the bottom of my casting. Is my pouring temperature too low?

- Diagnosis: No, it is likely too high, or your cooling rate is too slow. This is Gross Gravity Segregation.
- Root Cause: The metal remained liquid long enough for lead droplets to coalesce and sink.
- Corrective Action:
 - Reduce pouring temperature by

- Check your mold material.[1][2] If using sand, switch to a higher conductivity sand (e.g., chromite sand) or insert metal chills at the base.
- Validation: Section the casting vertically and perform a density check at the top vs. bottom.

Q2: What is "Lead Sweat" and why does it appear as grey beads on the surface?

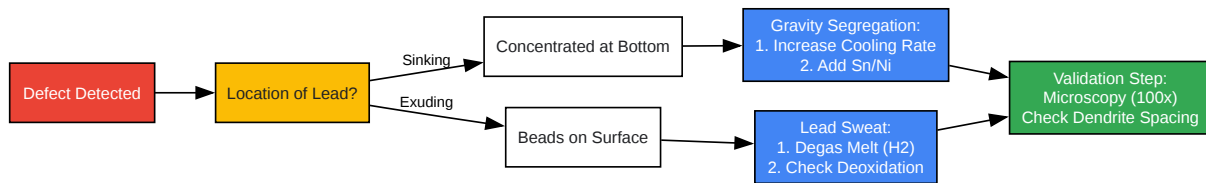
- Diagnosis: This is Inverse Segregation.
- Root Cause: It is often driven by dissolved gas (Hydrogen). As Copper solidifies, it expels dissolved hydrogen into the remaining liquid (the lead-rich phase). This gas pressure pushes the molten lead outward through the interdendritic channels to the surface.
- Corrective Action:
 - Degassing: Aggressively degas the melt using Nitrogen or Argon lance before pouring.
 - Deoxidation: Ensure adequate phosphorus deoxidation (residual P) to prevent gas reactions [11].

Q3: Can I use Centrifugal Casting for high-lead **bronze**?

- Technical Advisory: Proceed with extreme caution.
- Risk: Centrifugal force () acts as a multiplier to gravity () in Stokes' law.
This forces lead (heavy) to the outside diameter and copper (light) to the inside.
- Solution: If centrifugal casting is mandatory, you must use rapid-solidification rates (water-cooled metal dies) to freeze the structure before separation occurs [4, 8].

Part 4: Validation Workflow (SOP)

Use this decision tree to diagnose and validate your casting integrity.



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Figure 2: Diagnostic logic for distinguishing between Gravity Segregation and Inverse Segregation (Sweat).

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Sources

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